
1,2,4-trimethylcyclopenta-1,3-diene
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Overview
Description
1,2,4-Trimethylcyclopenta-1,3-diene is an organic compound with the molecular formula C₈H₁₂ It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanol.
Reduction: Formation of trimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2,4-trimethylcyclopentyl chloride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₂
- Molecular Weight : 108.181 g/mol
- Structure : The compound features a cyclopentadiene core with three methyl groups at the 1, 2, and 4 positions, contributing to its unique reactivity and stability.
Synthesis and Reactivity
1,2,4-trimethylcyclopenta-1,3-diene can be synthesized through various methods, including the Diels-Alder reaction and other cycloaddition processes. Its reactivity is primarily attributed to the presence of conjugated double bonds, making it a valuable precursor in organic synthesis.
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions such as cycloadditions and rearrangements.
- For example, it has been used in the synthesis of bidentate ligands through reactions with phosphines, which are crucial in coordination chemistry .
- Catalytic Applications :
- Nazarov Cyclization :
Case Study 1: Synthesis of Bidentate Ligands
In a study by Broussier et al., 1,5-bis(diphenylphosphino)-2,3,4-trimethylcyclopenta-1,3-diene was synthesized from butanone and chlorodiphenylphosphine. The resulting ligand showed promising properties for metal coordination chemistry . This demonstrates the utility of this compound in producing functional ligands for catalytic applications.
Case Study 2: Nazarov Reaction Mechanism
Motoyoshiya et al. investigated the Nazarov reactions of trisubstituted α,α'-dienones involving this compound. Their findings revealed that these reactions could lead to the formation of stable carbocations via Wagner-Meerwein shifts, showcasing the compound's role in generating valuable cyclic products .
Potential Industrial Applications
The unique structure and reactivity of this compound suggest potential applications in:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Material Science : In developing new polymers or materials with specific properties.
- Agricultural Chemicals : As a precursor for agrochemical formulations.
Mechanism of Action
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethylcyclopenta-1,3-diene
- 1,3,4-Trimethylcyclopenta-1,3-diene
- 1,2,4,5-Tetramethylcyclopenta-1,3-diene
Uniqueness
1,2,4-Trimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other trimethyl-substituted cyclopentadienes, it exhibits distinct behavior in Diels-Alder reactions and other chemical processes .
Properties
CAS No. |
4784-94-5 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3 |
InChI Key |
VUUBHKAISCUGQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C1)C)C |
Canonical SMILES |
CC1=CC(=C(C1)C)C |
Origin of Product |
United States |
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